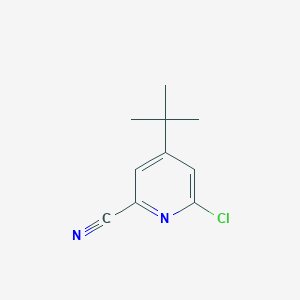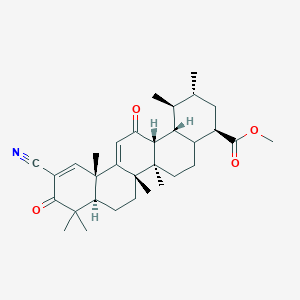
methyl (1S,2R,4R,6aR,6bS,8aR,12aS,14aR,14bR)-11-cyano-1,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,2,3,4,4a,5,6,7,8,8a,14a,14b-dodecahydropicene-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1S,2R,4R,6aR,6bS,8aR,12aS,14aR,14bR)-11-cyano-1,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,2,3,4,4a,5,6,7,8,8a,14a,14b-dodecahydropicene-4-carboxylate is a complex organic compound with a unique structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1S,2R,4R,6aR,6bS,8aR,12aS,14aR,14bR)-11-cyano-1,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,2,3,4,4a,5,6,7,8,8a,14a,14b-dodecahydropicene-4-carboxylate involves multiple steps, including the formation of the core structure and the introduction of functional groups. The reaction conditions typically require precise control of temperature, pressure, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (1S,2R,4R,6aR,6bS,8aR,12aS,14aR,14bR)-11-cyano-1,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,2,3,4,4a,5,6,7,8,8a,14a,14b-dodecahydropicene-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The cyano group and other functional groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl (1S,2R,4R,6aR,6bS,8aR,12aS,14aR,14bR)-11-cyano-1,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,2,3,4,4a,5,6,7,8,8a,14a,14b-dodecahydropicene-4-carboxylate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein-ligand interactions.
Medicine: The compound’s potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of diseases involving specific molecular targets.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique optical characteristics.
Mecanismo De Acción
The mechanism of action of methyl (1S,2R,4R,6aR,6bS,8aR,12aS,14aR,14bR)-11-cyano-1,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,2,3,4,4a,5,6,7,8,8a,14a,14b-dodecahydropicene-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparación Con Compuestos Similares
Methyl (1S,2R,4R,6aR,6bS,8aR,12aS,14aR,14bR)-11-cyano-1,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,2,3,4,4a,5,6,7,8,8a,14a,14b-dodecahydropicene-4-carboxylate can be compared with other similar compounds, such as:
This compound: This compound shares a similar core structure but may have different functional groups or stereochemistry, leading to variations in its chemical and biological properties.
This compound: Another similar compound with slight modifications in its structure, which can affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties that are not easily replicated by other compounds.
Propiedades
Fórmula molecular |
C32H43NO4 |
|---|---|
Peso molecular |
505.7 g/mol |
Nombre IUPAC |
methyl (1S,2R,4R,6aR,6bS,8aR,12aS,14aR,14bR)-11-cyano-1,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,2,3,4,4a,5,6,7,8,8a,14a,14b-dodecahydropicene-4-carboxylate |
InChI |
InChI=1S/C32H43NO4/c1-17-13-21(28(36)37-8)20-9-11-32(7)26(25(20)18(17)2)22(34)14-24-30(5)15-19(16-33)27(35)29(3,4)23(30)10-12-31(24,32)6/h14-15,17-18,20-21,23,25-26H,9-13H2,1-8H3/t17-,18+,20?,21-,23+,25-,26-,30+,31-,32-/m1/s1 |
Clave InChI |
IAQGGZUSUWICMM-OENFEGCESA-N |
SMILES isomérico |
C[C@@H]1C[C@H](C2CC[C@@]3([C@@H]([C@@H]2[C@H]1C)C(=O)C=C4[C@]3(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)OC |
SMILES canónico |
CC1CC(C2CCC3(C(C2C1C)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl 4-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13917672.png)
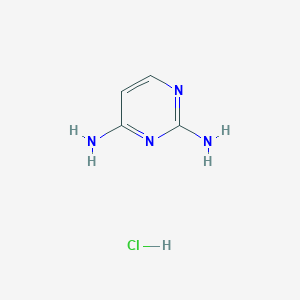
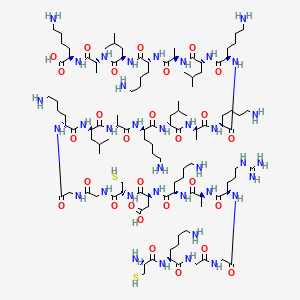
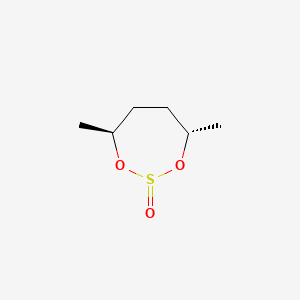
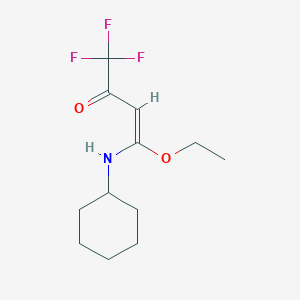
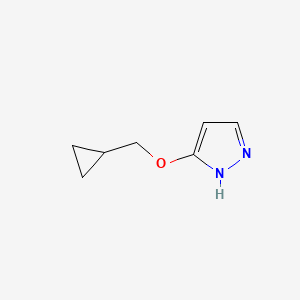
![2,2,2-Trideuterio-1-[3-(difluoromethyl)-2-fluorophenyl]ethanamine;hydrochloride](/img/structure/B13917705.png)
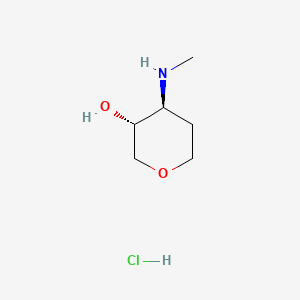

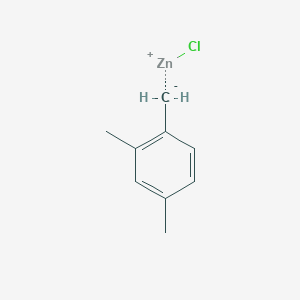
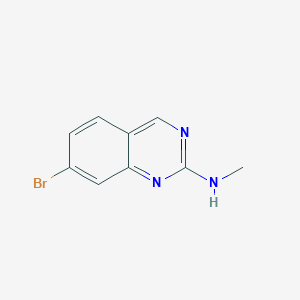
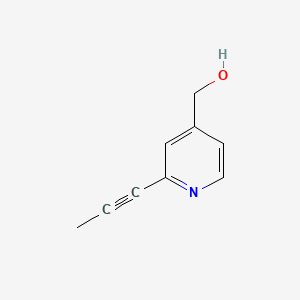
![6-Bromoimidazo[1,2-A]pyridine-3-sulfonic acid](/img/structure/B13917750.png)
